Dual Reactive Sites for Convergent Synthesis vs. Mono-Brominated Analogs
Methyl 3,5-dibromopyrazine-2-carboxylate provides two reactive C–Br handles for iterative cross-coupling, enabling rapid generation of 3,5-disubstituted pyrazine libraries. In contrast, methyl 3-bromopyrazine-2-carboxylate (CAS 51171-02-9) and methyl 5-bromopyrazine-2-carboxylate (CAS 210037-58-4) each contain only a single bromine substituent, limiting derivatization to monosubstituted products without additional functionalization steps . In palladium-catalyzed Suzuki–Miyaura couplings, the electron-deficient pyrazine ring activates both C–Br bonds, with the 3-position (adjacent to the ester) typically reacting first due to increased electrophilicity, allowing for sequential, chemoselective arylations; monobromo analogs cannot achieve this divergent synthesis [1].
| Evidence Dimension | Number and Reactivity of Halogen Handles for Sequential Cross-Coupling |
|---|---|
| Target Compound Data | Two C–Br bonds at 3- and 5-positions; both activated by electron-deficient pyrazine ring |
| Comparator Or Baseline | Methyl 3-bromopyrazine-2-carboxylate: 1 C–Br bond (3-position); Methyl 5-bromopyrazine-2-carboxylate: 1 C–Br bond (5-position) |
| Quantified Difference | Target compound: 2 reactive sites; Comparators: 1 reactive site (2× fewer diversification vectors) |
| Conditions | Class-level inference from general reactivity principles of halogenated N-heterocycles |
Why This Matters
For SAR exploration or library synthesis, the target compound reduces the number of synthetic steps by half compared to mono-bromo analogs, directly impacting procurement cost-per-datapoint.
- [1] Hands, D.; Bishop, B.; Cameron, M.; Edwards, J. S.; et al. A one-pot, multi-component reaction cascade for the rapid synthesis of diversely functionalized heteroaryl methyl substrates. Org. Biomol. Chem. 2007, 5, 1560–1567. (Demonstrates sequential coupling strategy on dihalogenated N-heterocycles). View Source
